N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPRQHTXCAMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step processes:
Step 1: Synthesis of the thieno[3,2-d]pyrimidine core. This can be achieved via cyclization reactions involving thiophene and pyrimidine derivatives under specific conditions.
Step 2: Attachment of the furan-3-carboxamide moiety. This step involves nucleophilic substitution reactions where the intermediate is treated with appropriate reagents to form the final compound.
Common reaction conditions include:
Temperature: Usually maintained between 50-100°C depending on the reaction step.
Catalysts: Lewis acids or bases often employed to facilitate reactions.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance yield and efficiency. Standard techniques like crystallization and purification under controlled conditions ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert carbonyl functionalities into corresponding alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, dichromate, or similar oxidizing agents.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Solvents like dimethylformamide, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products depend on the type of reaction. For example, oxidizing the thieno[3,2-d]pyrimidine moiety can produce derivatives with carboxylic acid groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide finds applications across various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, which could impact biochemical pathways.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties due to its ability to interact with specific molecular targets.
Industry: Utilized in material science for developing new polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may bind to active sites, inhibiting or modulating the function of these biological macromolecules, and alter cellular pathways involved in disease progression or physiological functions.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Pharmacological Implications
- Anti-inflammatory vs. Antibacterial Trade-offs : Sulfonamide derivatives () prioritize anti-inflammatory activity, while furan-triazolopyrimidines () favor antibacterial effects. The target compound’s activity may depend on substituent optimization.
- Solubility and Bioavailability : The pyridin-3-yl-isoxazole analog () may offer enhanced solubility over the furan-carboxamide derivative due to nitrogen heterocycles, a critical factor in drug design .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : this compound
Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit various biological activities, primarily due to their ability to interact with multiple biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Antitumor Properties : Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Antitumor Activity
A study evaluated the antitumor effects of various thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The results indicated significant cytotoxic effects against several human cancer cell lines:
Antimicrobial Activity
The compound also demonstrated promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella typhimurium | 16 |
Case Studies
- Case Study on Antitumor Efficacy : In a controlled study involving HepG2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be a lead candidate for further development in cancer therapy.
- Antimicrobial Screening : A series of derivatives were synthesized and screened for their antimicrobial properties. The results indicated that modifications to the furan and thieno[3,2-d]pyrimidine moieties significantly enhanced activity against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
